N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrazol ring, and a fluorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl tetrazol core This can be achieved through the reaction of cyclohexylamine with sodium azide under high-temperature conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide is used as a tool to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of biological pathways and the development of new therapeutic agents.
Medicine: The compound has potential medicinal applications, particularly in the treatment of inflammatory diseases and cancer. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it valuable in the creation of high-performance products.
Mechanism of Action
The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Cilostazol: A phosphodiesterase III inhibitor used in the treatment of intermittent claudication.
Zoledronic Acid: A bisphosphonate used in the treatment of osteoporosis and bone metastases.
Fluorophenylacetamide derivatives: Various derivatives used in medicinal chemistry for their biological activity.
Uniqueness: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2/c17-12-6-8-14(9-7-12)24-11-16(23)18-10-15-19-20-21-22(15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXNQVWDFXECKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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